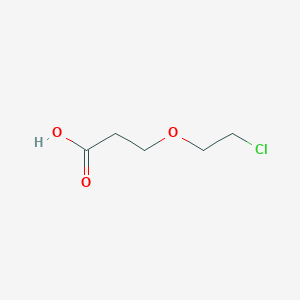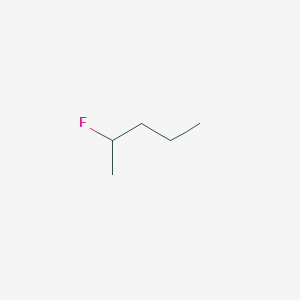
1,2,3-Trichloro-2-fluoropropane
描述
1,2,3-Trichloro-2-fluoropropane is an organic compound with the molecular formula C₃H₄Cl₃F. It is a colorless liquid that is used in various industrial applications. The compound is characterized by the presence of three chlorine atoms and one fluorine atom attached to a three-carbon propane backbone. This unique structure imparts specific chemical properties that make it valuable in different fields.
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3-Trichloro-2-fluoropropane can be synthesized through the halogenation of propene derivatives. One common method involves the addition of chlorine and fluorine to allyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete halogenation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 1,2,3-Trichloro-2-fluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex fluorinated and chlorinated compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Zinc dust in acetic acid is commonly used for the reduction of halogenated compounds.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed under acidic conditions.
Major Products Formed:
Substitution: Products include various halogenated propanes.
Reduction: Products include partially dehalogenated propanes.
Oxidation: Products include more oxidized and complex halogenated compounds.
科学研究应用
1,2,3-Trichloro-2-fluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and as an intermediate in the production of other fluorinated and chlorinated compounds.
作用机制
The mechanism by which 1,2,3-Trichloro-2-fluoropropane exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, altering their activity and leading to changes in metabolic pathways. It can also affect cellular membranes, influencing their permeability and function. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity.
相似化合物的比较
1,2,3-Trichloropropane: Similar in structure but lacks the fluorine atom.
1,2-Dichloro-3-fluoropropane: Contains one less chlorine atom.
1,1,3-Trichloro-2-fluoropropane: Different positioning of chlorine atoms.
Uniqueness: 1,2,3-Trichloro-2-fluoropropane is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. This makes it more reactive in certain chemical reactions and potentially more effective in specific applications compared to its analogs.
属性
IUPAC Name |
1,2,3-trichloro-2-fluoropropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3F/c4-1-3(6,7)2-5/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOROQHBGERJNAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505375 | |
| Record name | 1,2,3-Trichloro-2-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7126-16-1 | |
| Record name | 1,2,3-Trichloro-2-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















